B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid
Overview
Description
B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid is an organoboron compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a pyrrolidine moiety. The unique structure of this compound imparts it with distinctive chemical properties, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative as the key reagents. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, borane derivatives, and various substituted pyridine compounds. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid include other boronic acids and boronic esters, such as phenylboronic acid and pinacolborane .
Uniqueness
What sets this compound apart from other boronic acids is its unique structure, which combines a pyridine ring with a pyrrolidine moiety. This structural feature imparts distinctive chemical properties and reactivity, making it particularly valuable in specific applications, such as the synthesis of complex organic molecules and the development of boron-containing drugs .
Properties
IUPAC Name |
(5-pyrrolidin-2-ylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12-14H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKKWWWIOOMLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2CCCN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.